Target Binding Affinity: Potency at TSPO/PBR vs. Closest Analog DAA-1106
DAA-1097 demonstrates high affinity for the translocator protein (TSPO), with an IC50 of 0.92 nM for inhibition of [3H]PK 11195 binding to rat brain mitochondrial preparations [1]. In the same assay, its direct aryloxyanilide analog, DAA-1106, shows an IC50 of 0.28 nM, indicating that DAA-1106 is approximately 3.3-fold more potent at the receptor in this specific binding assay [1]. This difference is consistently observed across related assays, such as displacement of [3H]Ro 5-4864, where DAA-1097 has an IC50 of 0.64 nM compared to 0.21 nM for DAA-1106 [1].
| Evidence Dimension | Inhibition of radioligand binding to TSPO/PBR |
|---|---|
| Target Compound Data | IC50 = 0.92 nM |
| Comparator Or Baseline | DAA-1106: IC50 = 0.28 nM |
| Quantified Difference | 3.3-fold difference |
| Conditions | Rat whole brain crude mitochondrial preparations using [3H]PK 11195 |
Why This Matters
This quantitative data allows researchers to select the appropriate tool compound with the desired level of target engagement, where DAA-1097's lower affinity may be advantageous for studying partial receptor occupancy or for creating a different dose-response window compared to the more potent DAA-1106.
- [1] Okuyama, S., Chaki, S., Yoshikawa, R., Ogawa, S., Suzuki, Y., Okubo, T., Nakazato, A., Nagamine, M., & Tomisawa, K. (1999). Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106. Life Sciences, 64(16), 1455–1464. PMID: 10321725 View Source
